Mc-O-Si(di-iso)-Cl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mc-O-Si(di-iso)-Cl involves the conjugation of Gemcitabine with a silicon-based linker. The reaction typically requires the use of anhydrous conditions and inert atmosphere to prevent hydrolysis and oxidation. The process involves the following steps:
- Activation of Gemcitabine with a suitable activating agent.
- Reaction with the silicon-based linker under controlled temperature and pressure.
- Purification of the product using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
- Large-scale reactors with precise temperature and pressure control.
- Continuous monitoring of reaction parameters.
- Efficient purification systems to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mc-O-Si(di-iso)-Cl undergoes various chemical reactions, including:
Substitution Reactions: The silicon-based linker can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the silicon-based linker
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under anhydrous conditions.
Hydrolysis: Occurs in the presence of water or aqueous solutions
Major Products Formed
Substitution Reactions: Result in the formation of modified Gemcitabine derivatives.
Hydrolysis: Leads to the breakdown of the silicon-based linker and release of Gemcitabine
Scientific Research Applications
Mc-O-Si(di-iso)-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of cellular processes and drug delivery mechanisms.
Medicine: Utilized in the development of targeted cancer therapies through ADCs.
Industry: Applied in the production of pharmaceuticals and bioconjugates
Mechanism of Action
Mc-O-Si(di-iso)-Cl exerts its effects through the following mechanism:
Targeting: The ADC targets specific cancer cells through the monoclonal antibody component.
Internalization: The ADC is internalized by the cancer cells.
Cleavage: The linker is cleaved within the target cells, releasing Gemcitabine.
Action: Gemcitabine inhibits DNA synthesis, leading to cell death
Comparison with Similar Compounds
Similar Compounds
Gemcitabine-O-Si(di-iso)-O-Mc: Another agent-linker conjugate with similar properties.
Auristatin: A potent cytotoxic agent used in ADCs.
Camptothecins: Topoisomerase inhibitors used in cancer therapy
Uniqueness
Mc-O-Si(di-iso)-Cl is unique due to its specific silicon-based linker, which provides stability in systemic circulation and efficient cleavage within target cells. This results in targeted delivery and potent antitumor activity .
Properties
Molecular Formula |
C15H26ClNO3Si |
---|---|
Molecular Weight |
331.91 g/mol |
IUPAC Name |
1-[5-[chloro-di(propan-2-yl)silyl]oxypentyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H26ClNO3Si/c1-12(2)21(16,13(3)4)20-11-7-5-6-10-17-14(18)8-9-15(17)19/h8-9,12-13H,5-7,10-11H2,1-4H3 |
InChI Key |
PJFYIOPGUFDQII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(OCCCCCN1C(=O)C=CC1=O)Cl |
Origin of Product |
United States |
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